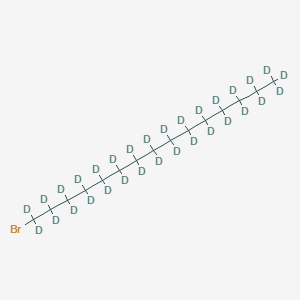

1-Bromopentadecane-D31

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Bromopentadecane-D31 is the deuterium labeled 1-Bromopentadecane . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .

Molecular Structure Analysis

The molecular formula of 1-Bromopentadecane-D31 is C15D31Br . The average mass is 322.502 Da and the monoisotopic mass is 321.355499 Da .Applications De Recherche Scientifique

Synthesis and Preparation

- Hexadecene can be treated with ozone at low temperatures to form its ozonide, which is then reduced to 1-pentadecanol. This pentadecanol can be converted into 1-Bromopentadecane via bromination. This process has advantages in terms of cost, pollution reduction, and manipulation over traditional synthesis methods for certain alkyl halides (Wang Zhe, 2000).

Chemical Reactions and Properties

- Research involving the Grignard addition of vinylmagnesium bromide to complex diones showed regiospecificity, leading to single hemiketal adducts. This study helps in understanding the structural aspects and reaction pathways of such compounds (A. P. Marchand et al., 2001).

- A study of the reactions of 2-bromopropene radical cation with amines, using FT-ICR spectrometry and molecular orbital calculations, provides insights into the behavior of brominated compounds in complex chemical reactions (M. Büchner & H. Grützmacher, 2003).

Molecular Structure and Vibrational Studies

- Investigations into the molecular structure and vibrational properties of bromine-containing molecules like 2-bromo-1, 4-dichlorobenzene (BDB) help in understanding the electronic density and reactivity of such compounds (P. Vennila et al., 2018).

- Studies on rotational isomerism and vibration spectra of 1-bromo-, 1-chloro-, and 1-iodopentanes have contributed to a deeper understanding of the isomers present in various states of these molecules (Hiroatsu Matsuura et al., 1979).

Spectroscopic Analysis

- FT-IR and FT-Raman spectroscopic studies of 1-bromo-3-fluorobenzene provide insights into the electronic properties and structure of bromine-containing molecules, which are essential for understanding their reactivity and potential applications (D. Mahadevan et al., 2011).

Safety and Hazards

The safety data sheet for 1-Bromopentadecane (not the deuterium labeled version) suggests avoiding breathing vapors, mist, or gas. In case of skin contact, it’s advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air. If not breathing, give artificial respiration .

Mécanisme D'action

Target of Action

1-Bromopentadecane-D31 is a deuterium-labeled compound Deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

It’s known that deuterium-labeled compounds are used as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

The incorporation of deuterium into drug molecules can potentially affect various biochemical pathways, altering the pharmacokinetic and metabolic profiles of the drugs .

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic profiles .

Result of Action

As a deuterium-labeled compound, it’s primarily used as a tracer in drug development processes .

Propriétés

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-hentriacontadeuteriopentadecane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKOTZBXSNOGCIF-SAQPIRCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azaspiro[2.4]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382036.png)

![6-Bromo-2-ethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1382043.png)

![2,5-Bis[(trimethylsilyl)ethynyl]thieno[3,2-b]thiophene](/img/structure/B1382047.png)

![2-[2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl]acetic acid hydrochloride](/img/structure/B1382049.png)